2-(chloromethyl)-5-(difluoromethyl)-1,3,4-oxadiazole
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Overview
Description
2-(chloromethyl)-5-(difluoromethyl)-1,3,4-oxadiazole is a heterocyclic compound that contains both chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-5-(difluoromethyl)-1,3,4-oxadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of chloromethyl oxadiazole with difluoromethylating agents. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction and achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-5-(difluoromethyl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted oxadiazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
2-(chloromethyl)-5-(difluoromethyl)-1,3,4-oxadiazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems and as a potential bioactive molecule.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-5-(difluoromethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can influence its reactivity and interaction with biological molecules. The exact mechanism may vary depending on the specific application and the target molecules involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole
- 2-(bromomethyl)-5-(difluoromethyl)-1,3,4-oxadiazole
- 2-(chloromethyl)-5-(fluoromethyl)-1,3,4-oxadiazole
Uniqueness
2-(chloromethyl)-5-(difluoromethyl)-1,3,4-oxadiazole is unique due to the presence of both chlorine and difluoromethyl groups, which can impart distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in various fields .
Properties
CAS No. |
1094709-35-9 |
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Molecular Formula |
C4H3ClF2N2O |
Molecular Weight |
168.53 g/mol |
IUPAC Name |
2-(chloromethyl)-5-(difluoromethyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C4H3ClF2N2O/c5-1-2-8-9-4(10-2)3(6)7/h3H,1H2 |
InChI Key |
VLZBRJVCZXWMIR-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=NN=C(O1)C(F)F)Cl |
Purity |
95 |
Origin of Product |
United States |
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